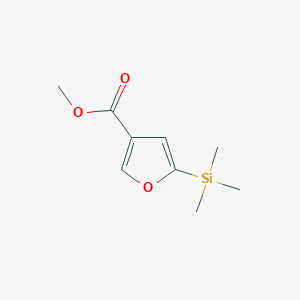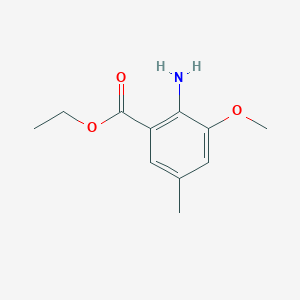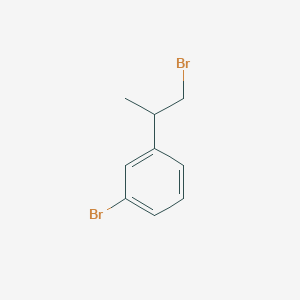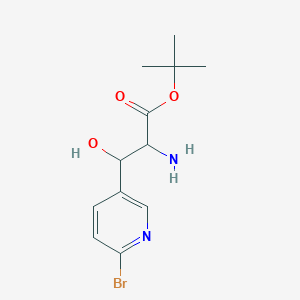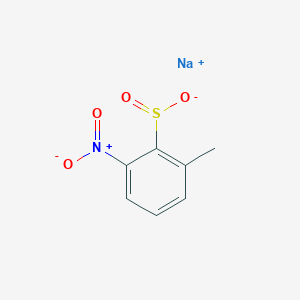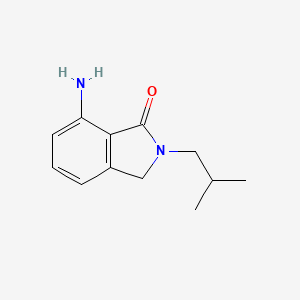![molecular formula C14H13BrO B13174838 (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol](/img/structure/B13174838.png)
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a chiral center at the carbon bearing the hydroxyl group, making it an optically active compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-(4-Bromophenyl)phenyl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. This method is advantageous due to its high selectivity and environmentally friendly nature. The process can be scaled up by optimizing reaction conditions such as temperature, pH, and substrate concentration.
化学反応の分析
Types of Reactions
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: (4-(4-Bromophenyl)phenyl)ethanone.
Reduction: (1R)-1-[4-(4-Bromophenyl)phenyl]ethane.
Substitution: (1R)-1-[4-(4-Iodophenyl)phenyl]ethan-1-ol.
科学的研究の応用
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-Bromophenethyl alcohol: A structurally similar compound with a different substitution pattern.
(4-Bromophenyl)ethanol: Another related compound with a simpler structure.
Uniqueness
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a bromine atom. This combination of features makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals.
特性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m1/s1 |
InChIキー |
FPVSKKDZHMAXHG-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


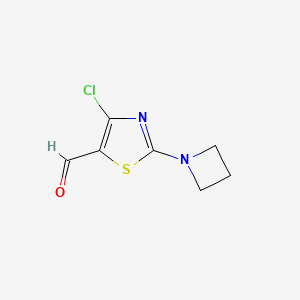
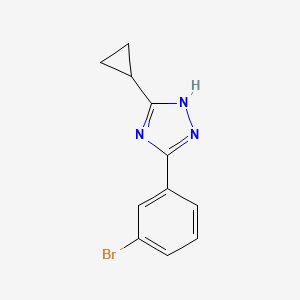
![1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13174774.png)
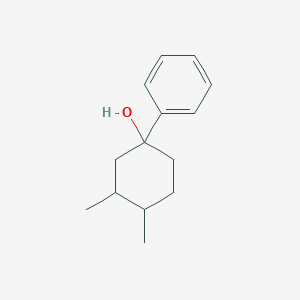

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
